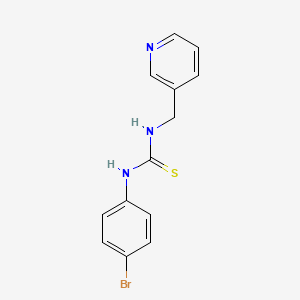
N'-(cyclohexylcarbonyl)cyclohexanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclohexylcarbonyl)cyclohexanecarbohydrazide, also known as CHH, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. CHH belongs to the class of hydrazides, which are organic compounds that contain a hydrazine functional group (-NH-NH2) attached to a carbonyl group (-C=O).
科学的研究の応用
N'-(cyclohexylcarbonyl)cyclohexanecarbohydrazide has been extensively studied in scientific research due to its potential applications in various fields. One of the major areas of research has been its use as a corrosion inhibitor. N'-(cyclohexylcarbonyl)cyclohexanecarbohydrazide has been found to exhibit excellent corrosion inhibition properties for various metals, including steel, aluminum, and copper. It has also been studied for its potential applications in the field of drug discovery. N'-(cyclohexylcarbonyl)cyclohexanecarbohydrazide has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities, making it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of N'-(cyclohexylcarbonyl)cyclohexanecarbohydrazide is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. It has also been suggested that N'-(cyclohexylcarbonyl)cyclohexanecarbohydrazide may act by modulating the activity of certain neurotransmitters in the brain, which could explain its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
N'-(cyclohexylcarbonyl)cyclohexanecarbohydrazide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory markers in the blood, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). It has also been found to reduce oxidative stress, which is a major contributor to the development of various diseases. In addition, N'-(cyclohexylcarbonyl)cyclohexanecarbohydrazide has been found to exhibit anticonvulsant and analgesic activities, making it a promising candidate for the development of new drugs.
実験室実験の利点と制限
One of the major advantages of N'-(cyclohexylcarbonyl)cyclohexanecarbohydrazide is its excellent corrosion inhibition properties, which make it a promising candidate for use in various industries. It also exhibits a range of biological activities, which make it a promising candidate for the development of new drugs. However, there are also some limitations associated with the use of N'-(cyclohexylcarbonyl)cyclohexanecarbohydrazide in lab experiments. For example, its exact mechanism of action is not well understood, which makes it difficult to design experiments to study its effects. In addition, its potential toxicity and side effects need to be thoroughly investigated before it can be used in humans.
将来の方向性
There are several future directions for research on N'-(cyclohexylcarbonyl)cyclohexanecarbohydrazide. One area of research could be to investigate its potential applications as a corrosion inhibitor in various industries. Another area of research could be to further study its biological activities and potential applications in drug discovery. Additionally, more research is needed to understand its exact mechanism of action and potential toxicity, which could pave the way for its use in humans.
Conclusion:
In conclusion, N'-(cyclohexylcarbonyl)cyclohexanecarbohydrazide is a promising compound that has been extensively studied in scientific research due to its potential applications in various fields. Its excellent corrosion inhibition properties and biological activities make it a promising candidate for use in various industries and drug discovery. However, more research is needed to fully understand its mechanism of action and potential toxicity before it can be used in humans.
合成法
The synthesis of N'-(cyclohexylcarbonyl)cyclohexanecarbohydrazide involves the reaction between cyclohexanone and hydrazine hydrate in the presence of cyclohexyl isocyanate. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield N'-(cyclohexylcarbonyl)cyclohexanecarbohydrazide. The overall reaction can be represented as follows:
C6H10O + N2H4.H2O + C7H11NCO → C13H22N4O2 + H2O
特性
IUPAC Name |
N'-(cyclohexanecarbonyl)cyclohexanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c17-13(11-7-3-1-4-8-11)15-16-14(18)12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQCHUZDBKCQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(cyclohexylcarbonyl)cyclohexanecarbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(methylthio)phenyl]-4-biphenylcarboxamide](/img/structure/B5703416.png)
![5-[(cyclopentylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5703421.png)
![N-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5703425.png)
![1-methyl-4-[2-(3,4,6-trichloro-5-cyano-2-pyridinyl)carbonohydrazonoyl]pyridinium chloride](/img/structure/B5703426.png)

![N-[3,5-bis(trifluoromethyl)phenyl]butanamide](/img/structure/B5703450.png)



![2-[(4-iodo-2-methylphenyl)amino]acetohydrazide](/img/structure/B5703494.png)


![4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5703506.png)